molecular formula C14H5F17 B6317594 Benzene, (heptadecafluorooctyl)- CAS No. 87405-83-2

Benzene, (heptadecafluorooctyl)-

Cat. No.: B6317594
CAS No.: 87405-83-2
M. Wt: 496.16 g/mol
InChI Key: CYLIQDNNFMKOLN-UHFFFAOYSA-N
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Description

Benzene, (heptadecafluorooctyl)-, also known as (heptadecafluorooctyl)benzene, is a fluorinated aromatic compound with the molecular formula C14H5F17. This compound consists of a benzene ring attached to a heptadecafluorooctyl group, which includes seventeen fluorine atoms. The presence of the fluorinated chain imparts unique properties to the compound, making it useful in various scientific and industrial applications .

Scientific Research Applications

Benzene, (heptadecafluorooctyl)-, has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (heptadecafluorooctyl)-, can be synthesized by reacting benzene with a heptadecafluorooctyl halide in the presence of a metal catalyst. The reaction typically involves the use of a halogenated precursor, such as heptadecafluorooctyl iodide or bromide, and a suitable catalyst like palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of benzene, (heptadecafluorooctyl)-, follows similar synthetic routes but on a larger scale. The process involves the careful handling of fluorinated reagents and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, (heptadecafluorooctyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzene, (heptadecafluorooctyl)-, involves its interaction with molecular targets through its fluorinated chain and aromatic ring. The fluorinated chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzene ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzene, (heptadecafluorooctyl)-, stands out due to its longer fluorinated chain, which imparts unique physicochemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly useful in applications requiring high-performance materials and specialized chemical interactions .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F17/c15-7(16,6-4-2-1-3-5-6)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLIQDNNFMKOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447056
Record name (Heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87405-83-2
Record name (Heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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